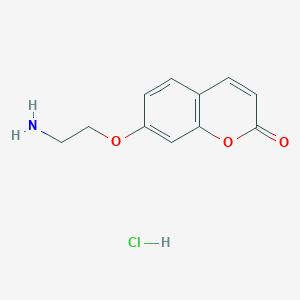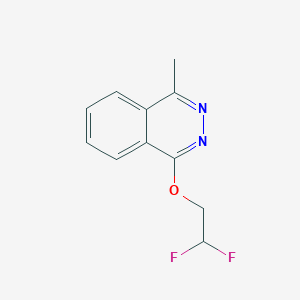
1-(2,2-Difluoroethoxy)-4-methylphthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,2-Difluoroethoxy)-4-methylphthalazine” is a complex organic compound. It contains a phthalazine ring, which is a heterocyclic compound . The “2,2-Difluoroethoxy” group is a type of ether with fluorine atoms . The presence of fluorine can significantly affect the properties of the compound, as fluorine is highly electronegative.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phthalazine ring, for example, is a two-ring structure with four nitrogen atoms . The “2,2-Difluoroethoxy” group would add polarity to the molecule due to the electronegativity of the fluorine atoms .
Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including its molecular structure and the specific conditions under which it’s used. For instance, the presence of the phthalazine ring might make it susceptible to reactions with electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity, boiling point, and other properties .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Phthalazine Derivatives
Phthalazine derivatives, including those similar to 1-(2,2-Difluoroethoxy)-4-methylphthalazine, have been studied for various synthetic and chemical properties. For instance, Badr et al. (1984) explored the substitution and ring closure reactions of phthalazine derivatives, highlighting their potential in creating novel compounds with potentially unique properties (Badr, El-Sherief, El-Naggar, & Mahgoub, 1984). This research provides foundational knowledge for understanding the chemical behavior and synthetic pathways of phthalazine compounds.
Photochemical Behavior Studies
The photochemical behavior of phthalazine compounds, akin to 1-(2,2-Difluoroethoxy)-4-methylphthalazine, has been investigated, offering insights into their potential applications in photochemistry. Wake et al. (1974) studied the photochemical reactions of phthalazine in acidified alcohols, yielding derivatives through electron-transfer processes (Wake, Takayama, Otsuji, & Imoto, 1974). Such studies underscore the relevance of phthalazine derivatives in the development of photochemical applications.
Agricultural Applications
Li et al. (2006) designed and synthesized novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors, showcasing their potential as herbicides (Li, Luo, Xi, Niu, He, & Yang, 2006). This research highlights the versatility of phthalazine derivatives in agricultural chemistry, specifically in developing new herbicidal lead structures.
Material Science and Engineering
In material science, Wang et al. (2014) explored the synthesis and properties of energetic multi-component molecular solids involving phthalazine derivatives, focusing on their hydrogen bond and intermolecular interactions (Wang, Hu, Wang, Liu, & Huang, 2014). This study illustrates the potential of phthalazine derivatives in developing materials with unique structural and interaction properties.
Anticancer and Antifungal Research
Research into the biological activities of phthalazine derivatives has shown promising results in medical applications. Li et al. (2006) synthesized novel 1,4-disubstituted phthalazines with significant in vitro anticancer activities against different cancer cell lines (Li, Zhao, Yuan, Xu, & Gong, 2006). Additionally, Derita et al. (2013) synthesized and tested phthalazinone derivatives for their antifungal activity, identifying compounds with remarkable antifungal properties (Derita, del Olmo, Barboza, García-Cadenas, López-Pérez, Andujar, Enriz, Zacchino, & San Feliciano, 2013). These studies suggest the potential of phthalazine derivatives in developing new therapeutic agents.
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,2-difluoroethoxy)-4-methylphthalazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c1-7-8-4-2-3-5-9(8)11(15-14-7)16-6-10(12)13/h2-5,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZBZMZJNKAIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethoxy)-4-methylphthalazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

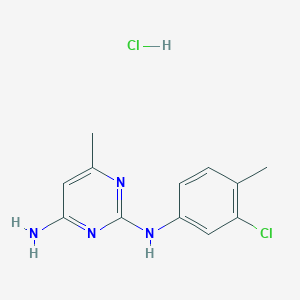
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2627222.png)
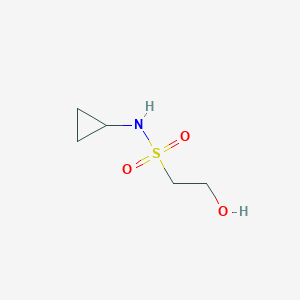
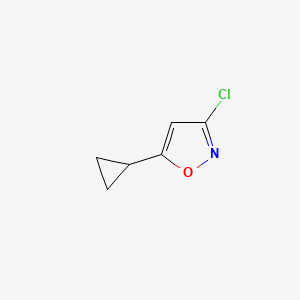


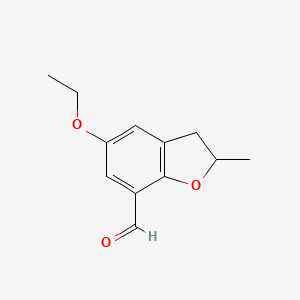
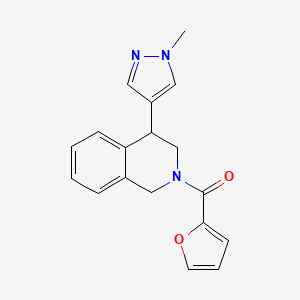
![N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide](/img/structure/B2627233.png)
![N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide](/img/structure/B2627235.png)
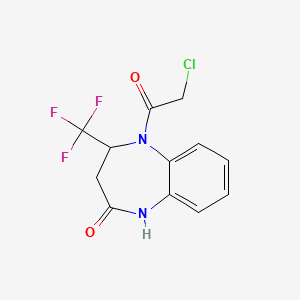
![2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2627238.png)
![6-Benzyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2627240.png)
